molecular formula C12H13F3N2O4 B13556190 Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate

Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B13556190
M. Wt: 306.24 g/mol
InChI Key: YEHWQUJAYMJGIC-UHFFFAOYSA-N
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Description

Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a trifluoromethyl group, a nitro group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

3-nitro-5-(trifluoromethyl)aniline+tert-butyl chloroformatetert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate\text{3-nitro-5-(trifluoromethyl)aniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-nitro-5-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-5-(trifluoromethyl)phenylcarbamate.

    Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [3-bromo-5-(trifluoromethyl)phenyl]carbamate
  • Tert-butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
  • Tert-butyl [3-hydroxypropyl]carbamate

Uniqueness

Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[3-nitro-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-4-7(12(13,14)15)5-9(6-8)17(19)20/h4-6H,1-3H3,(H,16,18)

InChI Key

YEHWQUJAYMJGIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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